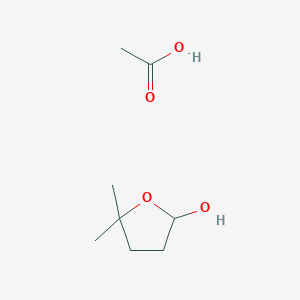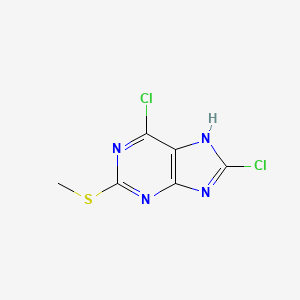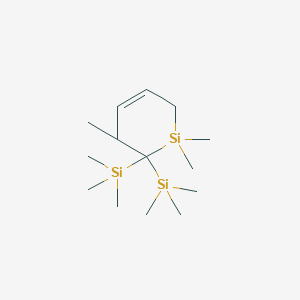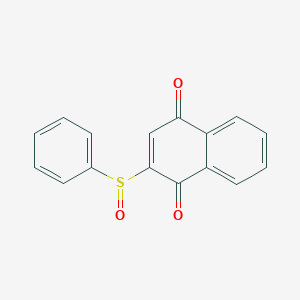
(6-Bromo-2,4-dimethoxy-3-methylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Bromo-2,4-dimethoxy-3-methylphenyl)methanol is an organic compound with a complex structure that includes a bromine atom, two methoxy groups, and a methyl group attached to a benzene ring, along with a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2,4-dimethoxy-3-methylphenyl)methanol typically involves several steps, starting from commercially available precursors One common method involves the bromination of a suitable aromatic precursor, followed by methoxylation and methylation reactions
For example, a typical synthetic route might start with the bromination of 2,4-dimethoxy-3-methylbenzene using bromine or N-bromosuccinimide (NBS) under specific conditions to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
(6-Bromo-2,4-dimethoxy-3-methylphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
Oxidation: The major products include (6-Bromo-2,4-dimethoxy-3-methylphenyl)aldehyde or (6-Bromo-2,4-dimethoxy-3-methylbenzoic acid).
Reduction: The major product is (2,4-Dimethoxy-3-methylphenyl)methanol.
Substitution: The products depend on the nucleophile used, such as (6-Amino-2,4-dimethoxy-3-methylphenyl)methanol or (6-Thio-2,4-dimethoxy-3-methylphenyl)methanol.
科学研究应用
(6-Bromo-2,4-dimethoxy-3-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (6-Bromo-2,4-dimethoxy-3-methylphenyl)methanol depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The presence of the bromine atom and methoxy groups can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (6-Bromo-3-methoxy-2-methylphenyl)methanol
- (6-Bromo-2,4-dimethoxyphenyl)methanol
- (6-Bromo-2,4-dimethoxy-3-methylbenzoic acid)
Uniqueness
(6-Bromo-2,4-dimethoxy-3-methylphenyl)methanol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of bromine, methoxy, and methyl groups on the benzene ring, along with the methanol group, makes it a versatile compound for various applications.
属性
CAS 编号 |
110466-11-0 |
|---|---|
分子式 |
C10H13BrO3 |
分子量 |
261.11 g/mol |
IUPAC 名称 |
(6-bromo-2,4-dimethoxy-3-methylphenyl)methanol |
InChI |
InChI=1S/C10H13BrO3/c1-6-9(13-2)4-8(11)7(5-12)10(6)14-3/h4,12H,5H2,1-3H3 |
InChI 键 |
XFOIJKGBLGRFGY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1OC)Br)CO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




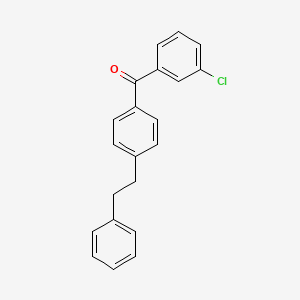
![2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline](/img/structure/B14330870.png)
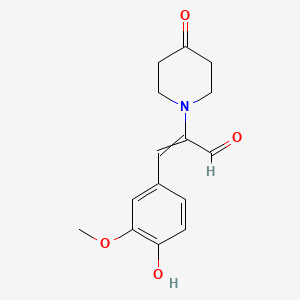
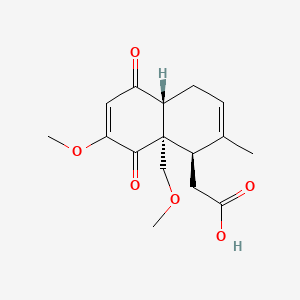
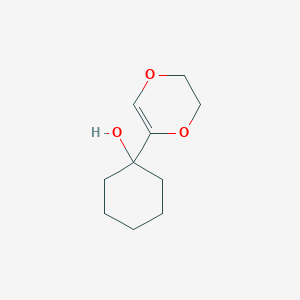
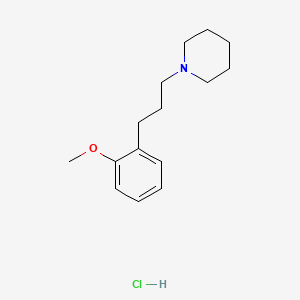
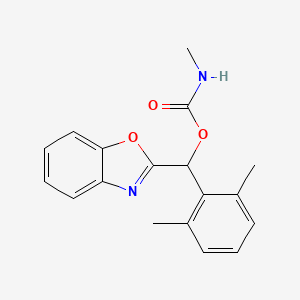
![3-[Chloro(dimethyl)silyl]benzoyl chloride](/img/structure/B14330909.png)
